Factor xiiib
Description
Properties
CAS No. |
97089-56-0 |
|---|---|
Molecular Formula |
C15H23N5O7S |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-methyl-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C11H14N2O2.C4H7N3O.H2O4S/c1-6-10-7(2-3-12)5-13-8(10)4-9(14)11(6)15;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h4-5,13-15H,2-3,12H2,1H3;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI Key |
OKAHFCCFNVPTED-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1O)O)NC=C2CCN.CN1CC(=O)N=C1N.OS(=O)(=O)O |
Canonical SMILES |
CC1=C2C(=CC(=C1O)O)NC=C2CCN.CN1CC(=O)N=C1N.OS(=O)(=O)O |
Other CAS No. |
97073-66-0 |
Synonyms |
coagulation factor XIIIb factor XIII subunit B factor XIII |
Origin of Product |
United States |
Molecular Architecture of Factor Xiii B
Primary Structure and Amino Acid Sequence Features
The human Factor XIII-B subunit is a single-chain glycoprotein (B1211001) synthesized in the liver. openaccessjournals.comcda-amc.ca Its complete primary structure consists of 641 amino acids. nih.govresearchgate.net The polypeptide chain is characterized by a high degree of internal homology, organized into ten repetitive segments. nih.gov This repetitive nature is a defining feature of its primary structure and gives rise to its unique domain organization. The molecular weight of the mature Factor XIII-B monomer is approximately 80 kDa. mdpi.comzedira.com
Domain Organization of Factor XIII-B
The most striking feature of the Factor XIII-B subunit's architecture is its composition of ten tandemly arranged "Sushi domains," also known as complement control protein (CCP) modules or short consensus repeats (SCR). openaccessjournals.comzedira.comashpublications.org This modular arrangement classifies Factor XIII-B as a mosaic protein. zedira.comashpublications.org
Sushi Domains (Complement Control Protein Modules) Structure
Each Sushi domain is a compact, globular structure of about 60 amino acids. openaccessjournals.commdpi.com The structural integrity of each domain is maintained by two internal disulfide bonds, formed by four conserved cysteine residues. mdpi.com This creates a stable core structure. mdpi.com Recent cryogenic electron microscopy (cryo-EM) studies have revealed that the Sushi domains in the assembled Factor XIII-A2B2 complex exhibit a typical 3+2 β-strand arrangement with an intervening loop of variable length, which is a characteristic feature of the Sushi domain family. ashpublications.org
Functional Implications of Specific Sushi Domains in Protein Interactions
The individual Sushi domains of Factor XIII-B are not merely structural repeats; they possess distinct functional roles, particularly in mediating protein-protein interactions.
Interaction with Factor XIII-A: The binding site for the catalytic Factor XIII-A subunit has been localized to the N-terminal region of Factor XIII-B, specifically within the first two Sushi domains (SD1 and SD2). ashpublications.org This interaction is crucial for the formation of the stable heterotetrameric complex in plasma. ashpublications.org
Interaction with Fibrinogen: The Factor XIII-B subunit is responsible for the interaction between the Factor XIII heterotetramer and fibrinogen. oncohemakey.comnih.gov This interaction is critical for localizing the zymogen to its primary substrate, fibrin (B1330869), ensuring efficient cross-linking during clot formation. rarecoagulationdisorders.orgresearchgate.net Specifically, the B-subunit mediates the binding of the Factor XIII-A2B2 complex to fibrinogen residues γ390-396. ahajournals.org While earlier studies suggested an interaction with the alternatively spliced γ' chain of fibrinogen, more recent evidence points to this specific sequence in both common forms of the fibrinogen gamma chain. ahajournals.orgashpublications.orgmarquette.edu
Homodimerization: At least three of the ten Sushi domains are implicated in the formation of the Factor XIII-B homodimer. acs.org This suggests a level of specialization among the domains for different types of protein interactions.
Quaternary Structure in Plasma
In blood plasma, Factor XIII-B exists in both a complexed form with the A subunit and as a free dimer. ashpublications.orgmedscape.com
Formation of the Factor XIII A2B2 Heterotetramer
The plasma form of Factor XIII is a heterotetramer composed of two catalytic A subunits and two non-catalytic B subunits (A2B2), held together by non-covalent bonds. mdpi.comrarecoagulationdisorders.orgwikipedia.org The B subunits are synthesized in excess, and about half of the total Factor XIII-B in plasma circulates in this complexed form. ashpublications.orgnih.gov The formation of the A2B2 complex is a crucial step, as the B subunits protect the catalytic A subunits from premature activation and degradation, thereby extending their half-life in circulation. openaccessjournals.comnih.gov The equilibrium dissociation constant (Kd) for the interaction between the A2 and B2 subunits is in the nanomolar range (approximately 10⁻¹⁰ M), indicating a very strong and stable complex. ashpublications.orgahajournals.org
Cryo-EM has provided a detailed view of the A2B2 heterotetramer, revealing a "crown"-like assembly. ashpublications.org The FXIII-A2 dimer forms the base, and the two FXIII-B monomers intercalate with it. ashpublications.org The symmetry axes of the A2 and B2 homodimers are twisted relative to each other. ashpublications.org This arrangement facilitates specific interactions: Sushi domain 1 of a B subunit interacts with the catalytic core of one A subunit, while its Sushi domain 2 interacts with the other A' subunit. ashpublications.org
Characteristics of Free Factor XIII-B Dimerization
Approximately 50% of the Factor XIII-B in plasma circulates as a free dimer (B2). ashpublications.orgmedscape.com There has been some historical debate regarding the oligomeric state of free Factor XIII-B, with early studies suggesting a monomeric form. mdpi.com However, more recent evidence from gel filtration chromatography and other techniques indicates that free Factor XIII-B exists as a physiological dimer. mdpi.comnih.gov The specific Sushi domains involved in this dimerization have been identified, highlighting the modular functionality of this protein. acs.org The function of this substantial pool of free Factor XIII-B is still under investigation, though it is not believed to directly participate in coagulation. nih.govwikipedia.org
Genetics and Gene Expression of Factor Xiii B F13b Gene
Chromosomal Localization of the F13B Gene
The F13B gene is located on the long arm (q) of human chromosome 1. medlineplus.govmedlineplus.gov Specific localization has been mapped to the chromosomal bands 1q31-32.1. wikigenes.org This distinct location separates it from the gene for the catalytic A subunit (F13A1), which is found on chromosome 6, highlighting that the two subunits are encoded by genes on different chromosomes. themedicalbiochemistrypage.org
| Gene | Chromosomal Location | Specific Bands |
| F13B | Chromosome 1 | 1q31.3-q32.1 |
| F13A1 | Chromosome 6 | 6p25.1 |
Gene Structure and Transcriptional Elements
The structural organization and regulatory landscape of the F13B gene are fundamental to its expression.
The F13B gene possesses a defined exon-intron structure. Research indicates it is composed of 12 exons. nih.gov Another study describes it as containing 13 exons that encode for a 661 amino acid preproprotein. themedicalbiochemistrypage.org This genetic blueprint directs the synthesis of the FXIII-B protein, which is characterized by ten repetitive "sushi domains" that are critical for its structure and function. nih.govbohrium.com
The expression of the F13B gene is controlled by regulatory elements, primarily located in the promoter region. A region immediately upstream of the first exon is believed to contain these critical regulatory sequences. nih.gov Studies have identified putative transcription factor-binding sites within this 5'-flanking region. nih.govresearchgate.net Haplotype polymorphism in this promoter area has been shown to potentially influence the level of gene expression. nih.gov Bioinformatic analyses have identified numerous transcription factors that are predicted to bind to the F13B promoter, with some showing positive and others negative correlation with its expression. researchgate.netnih.gov
Cellular and Tissue-Specific Expression of Factor XIII-B
The synthesis of the FXIII-B subunit is highly specific, occurring in a limited number of tissues.
The primary site of F13B gene expression and FXIII-B protein synthesis is the liver. nih.govresearchgate.net Specifically, hepatocytes are responsible for its biosynthesis and subsequent secretion into the bloodstream. nih.govnih.govmdpi.com Studies utilizing human hepatoma cell lines, such as Hep G2 and PLC/PRF/5, have provided direct evidence for the synthesis and secretion of the FXIII-B protein, confirming the liver as its origin. nih.govnih.gov Once secreted, the B subunit is available in the plasma to non-covalently bind with the catalytic A subunits. wikipedia.org While the liver is established as the main source, proteomics data has also detected high levels of the FXIII-B protein in synovial fluid, even higher than in liver tissue, suggesting potential local expression by cells in synovial tissues. nih.gov
| Tissue/Cell Type | Role in FXIII-B Production |
| Hepatocytes (Liver) | Primary site of biosynthesis and secretion. nih.govresearchgate.netnih.gov |
| Synovial Tissue | Suspected site of expression, with high protein levels found in synovial fluid. nih.gov |
The genes for the FXIII-A and FXIII-B subunits are located on different chromosomes and are expressed in different cell lineages; F13A1 is expressed in cells of mesenchymal and bone marrow origin, while F13B is expressed in hepatocytes. mdpi.commdpi.com This indicates that their gene expression is regulated by independent mechanisms.
However, a complex inter-relationship exists between the two subunits at the protein level in circulation. A deficiency in the A subunit often leads to a secondary reduction in the B subunit, and conversely, a lack of the B subunit results in decreased levels of the A subunit. mdpi.com This phenomenon is not due to a co-regulation at the transcriptional level but rather a reciprocal stabilization effect in the plasma. nih.govelsevierpure.com The FXIII-A₂ subunit protects the FXIII-B₂ subunit from rapid clearance from circulation. nih.gov Transcriptional analysis has shown that the presence or absence of the FXIII-A subunit does not alter the synthesis of FXIII-B in the liver. nih.govelsevierpure.com
Despite this post-translational interplay, some bioinformatic evidence suggests a potential for common regulation at the transcript level, with analyses identifying hundreds of shared transcription factor binding elements for both the F13A1 and F13B genes. nih.govresearchgate.net This suggests that while the primary expression is driven by cell-specific factors, there might be an overlying layer of common regulatory pathways.
Functional Contributions of Factor Xiii B
Carrier and Stabilizing Role for Factor XIII-A
A primary function of FXIII-B is to act as a carrier and stabilizer for the catalytically active FXIII-A subunits in the circulation. medscape.comnih.govnih.gov This role is crucial for maintaining adequate levels and the structural integrity of plasma FXIII.
The FXIII-B subunit provides significant protection to the FXIII-A subunit from proteolytic degradation. ashpublications.orgnih.gov In the absence of FXIII-B, the A subunit is more susceptible to proteolysis by enzymes such as thrombin. nih.gov This protective function is essential for preventing the premature inactivation of FXIII-A. ashpublications.org Studies have shown that the B-chains prevent the proteolytic inactivation of the a-chains of plasma Factor XIII. nih.gov This stabilization is critical as the A subunit is prone to slow spontaneous activation when not complexed with the B subunit. ashpublications.org
By shielding the FXIII-A subunit from degradation, the FXIII-B subunit significantly extends its circulating half-life. nih.govashpublications.org The half-life of the FXIII-A subunit is dramatically reduced in the absence of the B subunit, from approximately 11 days to as short as 3 days. nih.gov This is evident in individuals with FXIII-B deficiency, who exhibit markedly decreased levels of plasma FXIII-A despite normal synthesis of the A subunit. nih.govashpublications.org The formation of the stable FXIII-A2B2 complex in plasma is therefore essential for maintaining sufficient circulating levels of the active subunit. ashpublications.org
Regulatory Modulation of Factor XIII Activation
Beyond its stabilizing role, FXIII-B is an active participant in regulating the activation of Factor XIII, ensuring that its cross-linking activity is precisely controlled and localized to the site of fibrin (B1330869) clot formation.
FXIII-B mediates the binding of the FXIII heterotetramer to its primary substrate, fibrinogen. nih.govashpublications.org This interaction is crucial for the efficient activation of FXIII. Research indicates that FXIII-B directly interacts with the γ-chain of fibrinogen. nih.gov This binding facilitates the formation of a ternary complex between FXIII, fibrinogen, and thrombin, which accelerates the activation of FXIII-A by thrombin. nih.govnih.gov In the absence of FXIII-B, the association of FXIII-A with fibrinogen is impaired, leading to delayed fibrin cross-linking. nih.gov
The activation of plasma FXIII is a two-step process. First, thrombin cleaves an activation peptide from the N-terminus of the FXIII-A subunits. mdpi.compractical-haemostasis.com This initial cleavage is enhanced by the presence of polymerizing fibrin. practical-haemostasis.comoncohemakey.com Following this proteolytic step, the presence of calcium ions triggers a conformational change in the cleaved FXIII-A subunits, leading to the dissociation of the FXIII-B subunits. medscape.compractical-haemostasis.com Fibrin further facilitates this dissociation process. oncohemakey.com The release of the inhibitory B subunits is a prerequisite for the FXIII-A dimer to adopt its fully active enzymatic conformation, known as FXIIIa. allenpress.com
Investigation into the Physiological Roles of Free Factor XIII-B
In human plasma, the Factor XIII-B (FXIII-B) subunit exists in two forms: as part of the heterotetrameric FXIII-A2B2 complex and as a free, non-complexed B subunit dimer. medscape.comnih.gov While its function as a carrier and stabilizer for the catalytic FXIII-A subunit within the complex is well-established, the physiological purpose of the significant excess of free FXIII-B circulating in plasma has been a subject of scientific inquiry. nih.govnih.gov This has led to investigations into potential functions independent of its role in fibrin stabilization. nih.gov
A primary area of investigation has been the potential interaction between free FXIII-B and the complement system. This hypothesis is rooted in the structural characteristics of FXIII-B. The gene for FXIII-B is located within the complement activation gene cluster loci on chromosome 1. researchgate.netresearchgate.net Furthermore, FXIII-B is a mosaic protein composed of 10 "sushi" domains, which share structural and sequence homology with major complement regulators like Factor H (FH). nih.govashpublications.org This structural similarity suggested that FXIII-B might play a role in regulating complement activity. nih.gov
Initial studies using proteomics to analyze commercial FXIII concentrates and pull-down assays from plasma identified the presence of complement proteins, such as complement C1q and C3, suggesting a possible interaction. mdpi.comsemanticscholar.org However, these findings were preliminary and required further functional validation. mdpi.com
Despite the structural homology and early proteomics data, subsequent detailed functional studies have concluded that free FXIII-B does not have a direct regulatory role in complement activation. nih.govnih.gov Research employing specific functional assays demonstrated that FXIII-B does not act as a cofactor in the Factor I-dependent degradation of the key complement components C3b and C4b, a primary function of regulators like Factor H and C4b-binding protein. nih.govnih.govresearchgate.net
Furthermore, ELISA-based and surface plasmon resonance (SPR) binding assays showed no relevant binding between free FXIII-B and complement factors. nih.govnih.gov One study noted that while a previous report suggested FXIII-B might bind to C1q and C3, a later study from the same group indicated that the subunit has no effect on the rate of complement activation. nih.gov The consensus from these targeted functional analyses is that free FXIII-B does not directly regulate the complement system. nih.govnih.govresearchgate.net
To uncover the elusive functions of free FXIII-B, researchers have employed methods like immunoprecipitation combined with mass spectrometry to identify potential new binding partners in human plasma. nih.govmdpi.com These studies have aimed to pull down proteins that specifically interact with the free form of the FXIII-B subunit. mdpi.com While these experiments have revealed high interindividual variation in potential binding partners, one protein has consistently emerged as a strong candidate. nih.gov
Alpha-2-macroglobulin (α2MG) has been identified as a putative interaction partner for free FXIII-B. nih.govnih.govmdpi.com This protein was detected in pull-down assays using FXIII-B as bait in FXIII-deficient plasma and was also found as a co-excipient in commercial FXIII concentrates. mdpi.comsemanticscholar.org The consistent appearance of α2MG in these different experimental setups strengthens the case for it being a genuine interacting partner. semanticscholar.org While it is known that α2MG is a substrate for the activated FXIII-A subunit, a direct interaction with the FXIII-B subunit had not been previously reported. semanticscholar.orgallenpress.com Although α2MG remains a prime candidate, further studies are required to validate the direct binding and to understand the potential functional consequences of this interaction. nih.govnih.gov
Table 1: Research Findings on the Interaction between Factor XIII-B and Alpha-2-Macroglobulin
| Experimental Approach | Key Finding | Conclusion | Source Citation |
|---|---|---|---|
| Pull-Down Assay from Plasma | Alpha-2-macroglobulin was pulled down from plasma using FXIII-B as bait. | Suggests a potential direct or indirect interaction in a physiological environment. | mdpi.comsemanticscholar.org |
| Analysis of FXIII Concentrates | Alpha-2-macroglobulin was identified as a co-excipient along with the FXIII complex in a commercial plasma-derived concentrate (FibrogamminP). | Indicates a possible association during purification, supporting the interaction hypothesis. | mdpi.comsemanticscholar.org |
| Confirmation Studies | Subsequent studies confirmed α2MG as a candidate binding partner for free FXIII-B. | α2MG is considered a strong putative binding partner, but the interaction requires further validation. | nih.govnih.gov |
Identification and Validation of Novel Binding Partners for Free Factor XIII-B
Broader Physiological Relevance as Part of the FXIII A2B2 Complex
Within the heterotetrameric FXIII-A2B2 complex, the FXIII-B subunit serves a critical and well-defined purpose. It acts as a carrier protein for the catalytic FXIII-A subunits, which are inherently unstable in plasma. nih.gov The B subunits protect the A subunits from premature activation and clearance from circulation, stabilize the zymogen form, and mediate the binding of the complex to fibrinogen. medscape.comashpublications.orgnih.gov This binding is a key step that facilitates the activation of FXIII by thrombin during coagulation. ashpublications.orgtandfonline.com Upon activation by thrombin and in the presence of calcium, the B subunits dissociate, allowing the A subunits to exert their transglutaminase activity. allenpress.comcellsystems.eu
The fully assembled FXIII-A2B2 complex plays a pleiotropic role that extends beyond simple hemostasis into the broader processes of wound healing and tissue repair. nih.govcellsystems.eu Its most recognized function is the stabilization of the fibrin clot by catalyzing the formation of covalent cross-links between fibrin chains, which increases the mechanical strength of the clot and its resistance to premature fibrinolysis. allenpress.comnih.govrarecoagulationdisorders.org Beyond clot stabilization, activated FXIII cross-links various extracellular matrix proteins, such as fibronectin and collagen, contributing to the integrity of the healing tissue. cellsystems.eu The complex also influences cellular behavior integral to tissue repair; for instance, it has been shown to be important for leucocyte function and may play a role in modulating inflammation and angiogenesis. rarecoagulationdisorders.orgnih.govnih.gov Murine models have demonstrated that the absence of FXIII leads to impaired tissue remodeling and repair. rarecoagulationdisorders.orgsemanticscholar.org
Table 2: Functions of the FXIII A2B2 Complex in Wound Healing and Tissue Remodeling
| Process | Specific Contribution of FXIII A2B2 Complex | Mechanism | Source Citation |
|---|---|---|---|
| Hemostasis | Stabilizes the fibrin clot. | Catalyzes covalent cross-linking of fibrin chains, increasing clot strength and resistance to degradation. | allenpress.comnih.govrarecoagulationdisorders.org |
| Matrix Stabilization | Cross-links extracellular matrix (ECM) proteins. | Forms covalent bonds between proteins like fibronectin and collagen, strengthening the provisional matrix for tissue repair. | cellsystems.eu |
| Anti-fibrinolysis | Enhances resistance to clot breakdown. | Cross-links α2-antiplasmin to the fibrin clot, protecting it from degradation by plasmin. | medscape.comnih.govtandfonline.com |
| Cellular Processes | Modulates leukocyte and macrophage function. | Facilitates phagocytosis and may influence cell migration and proliferation at the wound site. | nih.govrarecoagulationdisorders.orgnih.gov |
| Angiogenesis | Influences new blood vessel formation. | Activated FXIII-A can promote angiogenesis, a critical component of tissue repair. | nih.gov |
| Tissue Repair | Promotes overall tissue remodeling. | Contributes to multiple stages of healing, from initial clot formation to matrix remodeling and cellular infiltration. | cellsystems.eurarecoagulationdisorders.orgnih.gov |
Compound and Protein List
Table 3: Mentioned Compounds and Proteins
| Name | Abbreviation |
|---|---|
| Factor XIII-B | FXIII-B |
| Factor XIII-A | FXIII-A |
| Factor XIII A2B2 Complex | FXIII-A2B2 |
| Complement Component 3b | C3b |
| Complement Component 4b | C4b |
| Complement Factor H | FH |
| Complement Component 1q | C1q |
| Complement Component 3 | C3 |
| Alpha-2-Macroglobulin | α2MG |
| Fibrinogen | |
| Fibrin | |
| Thrombin | |
| Factor I | FI |
| C4b-Binding Protein | C4BP |
| Fibronectin | |
| Collagen | |
| Alpha-2-Antiplasmin | α2-antiplasmin |
| Plasmin |
Involvement in Immune System Modulation
While the catalytic activity of Factor XIII (FXIII) is attributed to its A subunit (FXIII-A), the Factor XIII-B subunit (FXIII-B) plays a crucial, though less direct, role in modulating the immune system. Its primary function is to stabilize the FXIII-A subunit in plasma, protecting it from premature activation and degradation. openaccessjournals.com This carrier function is essential for the proper delivery and function of FXIII-A, which participates in various immune processes.
Recent research has begun to explore potential direct interactions of the FXIII-B subunit with components of the immune system. Studies have identified that FXIII-B may interact with proteins of the complement system, a key part of the innate immune response. mdpi.com
Detailed Research Findings:
Interaction with Complement Proteins: Pull-down assays from human plasma have identified potential interacting partners for the FXIII-B subunit. Among the proteins pulled down were key components of the complement system, such as complement C1q and complement C3. mdpi.com While complement C3 has been identified as a substrate for the active FXIII-A subunit, its interaction with FXIII-B is a novel finding that suggests a potential regulatory role for FXIII-B within the complement cascade. mdpi.com
Stabilization of Immune-Modulating FXIII-A: The broader Factor XIII complex is recognized for its role in innate immunity. medscape.comnih.gov It aids in the immobilization and killing of bacteria and enhances phagocytosis by macrophages. medscape.comnih.gov The fibrin clot, stabilized by FXIII, acts as a component of the innate immune system. nih.gov FXIII-A, specifically, has been shown to enhance the proliferation and migration of monocytes. nih.gov The stability conferred by the FXIII-B subunit is indispensable for these functions of FXIII-A to be carried out effectively in the body. nih.govmedlineplus.gov Without FXIII-B, the catalytically active A subunit would be unstable in plasma. nih.gov
Table 1: Potential Interacting Partners of Factor XIII-B in the Immune System
| Identified Protein Partner | Experimental Context | Potential Significance | Reference |
|---|---|---|---|
| Complement C1q | Pull-down assay from plasma | Suggests a previously unknown link between FXIII-B and the classical complement pathway. | mdpi.com |
| Complement C3 | Pull-down assay from plasma | Indicates a potential interaction, although C3 is a known substrate for FXIII-A. The role of the B subunit in this interaction requires further investigation. | mdpi.com |
| Alpha-2-macroglobulin | Co-purification with FXIII concentrate and pull-down assays | This protein is an inhibitor of coagulation and fibrinolysis; its interaction with FXIII-B might fine-tune these processes. | mdpi.com |
Contribution to Pregnancy Maintenance
Factor XIII is crucial for the successful maintenance of pregnancy, and its deficiency is strongly associated with recurrent miscarriages. scientificarchives.comhemophilia.ca The protein is believed to be essential for proper placental attachment to the uterine wall and for the development of the cytotrophoblastic shell, which anchors the placenta. scientificarchives.comcda-amc.ca
The specific contribution of the Factor XIII-B subunit to pregnancy is primarily linked to its role as a carrier and stabilizer for the catalytic FXIII-A subunit. openaccessjournals.commedlineplus.gov The functional integrity of the FXIII-A subunit at the placental bed is critical for preventing bleeding and ensuring a stable implantation. hemophilia.canih.gov
Detailed Research Findings:
Essential Role of FXIII-A vs. FXIII-B: Clinical observations have provided significant insight into the differential roles of the two subunits in pregnancy. Mothers with a deficiency in the FXIII-A subunit experience recurrent miscarriages unless they receive replacement therapy. nih.gov In contrast, mothers with a deficiency in the FXIII-B subunit are often able to maintain their pregnancies successfully. nih.gov This indicates that the catalytic activity of the maternal FXIII-A subunit is essential for maintaining the integrity of the placental attachment. nih.govnih.gov
Table 2: Research Findings on Factor XIII Subunits in Pregnancy
| Finding | Subunit Implicated | Key Conclusion | Reference |
|---|---|---|---|
| Recurrent miscarriages in deficient mothers | FXIII-A | Deficiency in the A subunit is directly linked to pregnancy loss, highlighting its essential catalytic role in placental maintenance. | nih.gov |
| Successful pregnancies in deficient mothers | FXIII-B | Mothers with B subunit deficiency can often carry a pregnancy to term, suggesting its role is supportive rather than directly catalytic at the placental interface. | nih.gov |
| Role in placental structure | FXIII-A | Considered essential for the formation of the cytotrophoblastic shell and Nitabuch's layer. | nih.govmedrxiv.org |
| Carrier and stabilization function | FXIII-B | Protects the FXIII-A subunit in plasma, enabling its transport and function throughout the body, including the placenta. | openaccessjournals.commedlineplus.gov |
Biochemical Interactions and Molecular Dynamics of Factor Xiii B
Detailed Interaction with Factor XIII-A Subunit
The interaction between the FXIII-A and FXIII-B subunits is fundamental to the formation and stability of the plasma FXIII complex (FXIII-A₂B₂). This interaction is mediated by specific structural features of both subunits, ensuring the correct assembly and function of the zymogen.
Quantitative Analysis of Binding Affinity (Kd)
The association between the FXIII-A and FXIII-B subunits is characterized by a high affinity, with reported equilibrium dissociation constants (Kd) in the range of 10⁻¹⁰ M ashpublications.orgnih.gov. This strong binding ensures the stable formation of the FXIII-A₂B₂ heterotetramer in plasma ashpublications.org. Studies utilizing surface plasmon resonance and enzyme-linked immunosorbent assay-type binding assays have quantified this interaction, indicating that approximately 1% of FXIII-A₂ exists in a free form in plasma, a value consistent with the measured Kd ashpublications.orgnih.gov.
Conformational Changes Induced by A-B Subunit Complex Formation
The formation of the FXIII-A₂B₂ complex involves intricate structural arrangements and potential conformational changes. While specific details on induced conformational changes upon initial A-B subunit complex formation are not extensively detailed in the provided snippets, the dissociation of FXIII-B subunits upon activation of FXIII-A by thrombin and calcium is well-documented wikipedia.orgnih.govpractical-haemostasis.commdpi.com. This dissociation is a critical step, allowing the FXIII-A₂ dimer to transform into the active transglutaminase, FXIIIa nih.govpractical-haemostasis.com. Atomic force microscopy (AFM) has been used to visualize the conformational states of the FXIII complex and its subunits, providing insights into their structural organization researchgate.net.
Interaction with Fibrinogen Molecules
Factor XIII-B is instrumental in mediating the interaction between the FXIII heterotetramer and its primary substrate, fibrinogen nih.govnih.govnih.govnih.gov. This interaction is crucial for the efficient localization and activation of FXIII at the site of clot formation.
Specific Binding to Fibrinogen Gamma Chains
The FXIII-B subunit exhibits a specific affinity for fibrinogen, particularly for the gamma chains of fibrinogen nih.govnih.govmarquette.edu. Studies indicate that plasma FXIII interacts with fibrinogen via its B subunit, and this interaction is more pronounced with fibrinogen molecules containing the variant gamma' chain compared to those with only gamma A chains nih.govmarquette.edu. FXIII-B is thought to bind to the C-terminal part of the gamma chain within the D-domain of fibrinogen, which is located near fibrin (B1330869) polymerization pockets nih.gov. This binding facilitates the formation of a ternary complex involving proenzyme FXIII, fibrinogen, and activator thrombin, thereby accelerating fibrin cross-linking nih.govnih.gov.
Interrogation of Interactions with Other Plasma Proteins
While the primary interactions of FXIII-B are with FXIII-A and fibrinogen, evidence suggests potential interactions with other plasma components, although these are less extensively characterized in the provided literature. FXIII-B is known to be involved in the formation of a ternary complex with thrombin and fibrinogen nih.gov. Additionally, FXIII-A, once activated, can form covalent bonds with α₂-antiplasmin and TAFI (Thrombin Activatable Fibrinolysis Inhibitor), contributing to clot stabilization and resistance to fibrinolysis practical-haemostasis.com. Some research has explored potential novel interactions for FXIII-B with complement factors, suggesting pleiotropic roles beyond coagulation, similar to FXIII-A, although these studies are preliminary and require further investigation nih.govmdpi.comresearchgate.net.
Re-evaluation of Complement Factor Interactions
The FXIII-B subunit exhibits structural similarities to major complement regulatory proteins, such as complement Factor H (FH) and C4b-binding protein (C4BP), due to its ten complement control protein (CCP) or sushi domains nih.govashpublications.orgnih.govnih.govresearchgate.netuni-bonn.de. This structural homology initially suggested a potential role for FXIII-B in regulating the complement system. However, detailed investigations have yielded nuanced findings. Studies testing the cofactor activity of FXIII-B in the degradation of complement components C3b and C4b, similar to FH and C4BP, have shown no such activity nih.govnih.govresearchgate.net. Furthermore, FXIII-B did not bind to complement factors to a significant extent in these assays nih.govnih.gov.
Despite these findings, some research has identified complement system proteins as potential interacting partners. Pull-down assays from plasma have detected complement C3 and complement C1q among proteins interacting with FXIII-B mdpi.comnih.govimmunosensation.de. Conversely, other studies suggest that free FXIII-B does not have a direct role in regulating the complement system nih.govnih.gov. While Factor H was identified as a co-excipient in commercial FXIII concentrates, it was not detected in pull-down assays under physiological conditions mdpi.comresearchgate.net. An indirect link to the complement system has also been proposed, where FXIII-mediated covalent cross-linking of fibrin to complement C3 might contribute to inflammatory roles in pro-thrombotic states mdpi.comresearchgate.net.
Characterization of Alpha-2-Macroglobulin Binding
Alpha-2-macroglobulin (α₂MG) has emerged as a notable potential interacting partner for FXIII-B. It was identified in both commercial FXIII plasma concentrates and in pull-down assays designed to detect FXIII-B interacting partners, suggesting a possible association mdpi.comnih.govimmunosensation.de. Although α₂MG is a known substrate for the catalytic FXIII-A subunit, direct interaction reports with FXIII-B were previously absent mdpi.comresearchgate.net.
Alpha-2-macroglobulin is a broad-spectrum protease inhibitor that can inactivate various proteases, including thrombin (involved in coagulation) and plasmin (involved in fibrinolysis) researchgate.netwikipedia.orgportlandpress.com. The interaction between FXIII-B and α₂MG might play a role in fine-tuning these inhibitory functions mdpi.comresearchgate.net. Furthermore, α₂MG acts as a secondary inhibitor of fibrinolysis by forming complexes with plasmin portlandpress.com, and FXIIIa readily incorporates dansylcadaverine, indicating α₂MG is a substrate for FXIIIa portlandpress.com.
Computational and Biophysical Approaches to Factor XIII-B Dynamics
Advanced computational and biophysical techniques are increasingly employed to understand the complex structure and dynamics of FXIII-B and its interactions.
Molecular Dynamics Simulations of FXIII-B and its Complexes
Molecular dynamics (MD) simulations provide a powerful tool for analyzing the physical movements of atoms and molecules, offering insights into the dynamic evolution and stability of protein systems wikipedia.org. All-atom MD simulations have been utilized to assess the stability of constructed models of the FXIII-A₂B₂ complex nih.govnih.gov. Steered molecular dynamics (SMD) has also been employed to investigate the dissociation of the FXIII-B₂ subunit dimer from the FXIII-A₂ dimer nih.gov.
These simulations, often combined with isothermal titration calorimetry (ITC), have been instrumental in characterizing the assembly, activation, and dissociation of the FXIII-A₂B₂ complex nih.govnih.gov. Key findings from MD simulations include the observation of unequal pairing of FXIII subunit monomers within the heterotetrameric complex, suggesting this structural feature is critical for its function nih.govnih.gov. Furthermore, MD simulations have enabled the calculation of comparative binding energies between FXIII-B subunit chains and the FXIII-A₂ dimer, providing quantitative insights into their interactions nih.govresearchgate.net. MD simulations can also enhance the performance of structure-based virtual screening by allowing ligands to fit into multiple protein structures, a method known as ensemble docking acs.org.
Advanced Spectroscopic Studies of Protein Conformation
Spectroscopic techniques, such as circular dichroism (CD) and fluorescence spectroscopy, are vital for investigating protein conformation and molecular interactions bibliotekanauki.pllnu.edu.cnacs.org. CD spectroscopy is used to assess the secondary structure (e.g., α-helix, β-strand content) and tertiary structure of proteins lnu.edu.cnacs.orgnih.gov. Fluorescence spectroscopy can monitor conformational changes and binding events by analyzing the emission spectra of intrinsic fluorophores (like tryptophan) or extrinsic labels bibliotekanauki.pllnu.edu.cn.
Studies on fragments of the FXIII-A subunit using CD and fluorescence spectroscopy have indicated that while the removal of specific structural domains (β-barrels) did not abolish secondary or tertiary structure, it did impact transglutaminase activity nih.gov. The FXIII-B subunit itself is composed of ten sushi domains, each stabilized by two disulfide bonds mdpi.comnih.gov. While specific spectroscopic studies detailing the conformational dynamics of FXIII-B are less prevalent in the reviewed literature, these techniques are foundational for understanding how its domain structure contributes to complex formation and stability.
Pathophysiological Implications of Factor Xiii B Alterations
Congenital Factor XIII-B Deficiency
Congenital FXIII-B deficiency is a rare autosomal recessive bleeding disorder resulting from mutations in the F13B gene. medicover-genetics.comashpublications.org This condition is significantly less common than deficiencies of the catalytic A subunit. nih.gov
Genetic Etiologies of F13B Mutations
Mutations in the F13B gene, located on chromosome 1q31-q32.1, are the underlying cause of congenital FXIII-B deficiency. orpha.netsmw.ch These mutations can severely reduce the amount of the FXIII-B subunit or disrupt its function. medlineplus.govmedlineplus.gov To date, various mutations have been identified in the F13B gene, including missense mutations, small insertions or deletions, and splice site alterations. preventiongenetics.comnih.gov
For instance, a single-base deletion at the boundary of intron A and exon II in the F13B gene has been identified in multiple unrelated patients, suggesting a potential founder effect. nih.govashpublications.org Another identified mutation is a deletion of a guanosine (B1672433) in exon IX of the F13B gene. nih.govashpublications.org Other examples include a missense mutation in exon 2 (c.73 T>C, Cys5Arg) that disrupts a critical disulfide bond and a missense mutation in exon 3 (c.406C>T, Leu116Phe) that may affect the stability of another disulfide bond. ashpublications.org An in-frame deletion in exon 3 (c.471–473delATT) leading to the loss of an amino acid has also been reported. ashpublications.org
Table 1: Examples of F13B Gene Mutations
| Mutation Type | Location | Consequence |
|---|---|---|
| Single-base deletion | Intron A/Exon II boundary | Truncated protein |
| Deletion | Exon IX (delG) | Truncated protein |
| Missense | Exon 2 (c.73 T>C, Cys5Arg) | Disruption of disulfide bond |
| Missense | Exon 3 (c.406C>T, Leu116Phe) | Potential instability of disulfide bond |
| In-frame deletion | Exon 3 (c.471–473delATT) | Deletion of an amino acid |
| Splice site mutation | Intron 3 (IVS3-1 G>C) | Aberrant splicing |
Consequence of Deficiency on Plasma Factor XIII-A Levels and Functional Activity
The FXIII-B subunit plays a crucial role as a carrier protein, stabilizing the catalytic FXIII-A subunit in the plasma and protecting it from premature clearance. medlineplus.govnih.govnih.gov In the absence of functional FXIII-B, the stability of the FXIII-A subunit is compromised, leading to a secondary reduction in its plasma levels, despite normal intracellular production of FXIII-A in platelets and their precursors. medscape.comcda-amc.ca
Phenotypic Manifestations Associated with Factor XIII-B Deficiency
While often considered milder than FXIII-A deficiency, congenital FXIII-B deficiency can still lead to a significant bleeding diathesis. nih.govthieme-connect.com The clinical presentation can be variable, but common manifestations include:
Umbilical cord bleeding: This is a hallmark symptom, often occurring a few days after birth. orpha.netcda-amc.ca
Intracranial hemorrhage: This is a severe and life-threatening complication. nih.govorpha.net
Soft tissue bleeding and bruising: Patients may experience easy bruising and bleeding into soft tissues. orpha.net
Hemarthrosis: Bleeding into the joints can occur, although it is less common than in hemophilia. orpha.netopenaccessjournals.com
Recurrent spontaneous abortions: Women with FXIII-B deficiency are at high risk for miscarriages due to the role of FXIII in maintaining pregnancy. orpha.netcda-amc.caopenaccessjournals.com
Poor wound healing: Defective wound healing is another characteristic feature. orpha.netopenaccessjournals.com
Postoperative bleeding: Patients may experience delayed and prolonged bleeding after surgical procedures. ashpublications.org
It is noteworthy that individuals with homozygous or compound heterozygous variants in the F13B gene tend to have a milder bleeding tendency compared to those with FXIII-A deficiency, though a severe phenotype can still occur. mayocliniclabs.com
Impaired Intracellular Transport as a Cause of Deficiency
A key mechanism underlying FXIII-B deficiency is the impaired intracellular transport of the mutated protein. Studies have shown that certain mutations, such as those leading to a truncated FXIII-B subunit, result in the protein being retained within the endoplasmic reticulum. nih.govashpublications.orgrarecoagulationdisorders.org This prevents its transport to the Golgi apparatus for further processing and subsequent secretion from the cell. nih.govashpublications.orgmedscape.com
This intracellular retention of the mutated FXIII-B subunit not only leads to its own deficiency in the plasma but also contributes to the secondary deficiency of the FXIII-A subunit, as the two subunits cannot assemble into the heterotetramer for secretion. nih.govashpublications.org Immunocytochemical analysis has confirmed the localization of the truncated mutant FXIII-B within the endoplasmic reticulum, highlighting this transport defect as a primary cause of the deficiency. nih.govashpublications.org
Acquired Factor XIII-B Perturbations
Acquired FXIII deficiency is more common than the congenital form and can arise from various underlying conditions. nih.gov While often associated with decreased synthesis or increased consumption of FXIII, a rare but significant cause is the development of autoantibodies. nih.govallenpress.com
Autoantibody Formation Targeting Factor XIII-B
The formation of autoantibodies against the FXIII-B subunit is a rare cause of acquired FXIII deficiency, leading to a severe bleeding diathesis. ashpublications.orgresearchgate.net These autoantibodies can cause a rapid elimination of FXIII from the circulation. ashpublications.org
In one documented case of a patient with systemic lupus erythematosus, an autoantibody against FXIII-B resulted in undetectable levels of the FXIII-A2B2 complex and its individual subunits in the plasma. ashpublications.org Interestingly, platelet FXIII levels remained normal. The autoantibody did not inhibit the activation or activity of FXIII but rather accelerated its clearance. ashpublications.org This demonstrates that autoantibodies targeting the FXIII-B subunit can lead to a life-threatening bleeding disorder by disrupting the stability and circulatory half-life of the entire FXIII complex. ashpublications.org The clinical presentation of acquired FXIII deficiency due to autoantibodies can range from mucocutaneous and intramuscular bleeding to life-threatening hemorrhages. practical-haemostasis.comdovepress.com
Pharmacological Interference with Factor XIII-B Function
The function of Factor XIII-B (FXIII-B) can be influenced by certain pharmacological agents, leading to acquired deficiencies or alterations in its activity. These interferences can occur through various mechanisms, including the development of inhibitors that directly target Factor XIII activity or through indirect means that affect the stability and concentration of the Factor XIII complex in plasma.
Acquired Factor XIII inhibitors are a rare but significant cause of bleeding diathesis. While most cases are idiopathic, some have been associated with the prolonged use of specific drugs. Medications that have been linked to the development of acquired Factor XIII inhibitors include isoniazid, penicillin, phenytoin, and practolol. nih.gov These inhibitors can interfere with the function of Factor XIII by preventing its activation, hampering the activity of the activated enzyme (FXIIIa), or altering the fibrin (B1330869) substrate. nih.gov
A novel therapeutic approach targeting FXIII-B involves the use of small interfering RNA (siRNA). This strategy aims to reduce the levels of plasma Factor XIII-A (FXIII-A) by depleting its carrier protein, FXIII-B. liposomes.ca Research has shown that siRNA-mediated knockdown of FXIII-B in animal models resulted in a significant and sustained decrease in plasma FXIII-A concentrations, while platelet FXIII-A levels remained unaffected. liposomes.ca This selective reduction in the plasma FXIII-A2B2 complex impairs the cross-linking of α2-antiplasmin to fibrin and enhances fibrinolysis. liposomes.ca This approach, which mimics the phenotype of congenital FXIII-B deficiency, presents a potential pharmacological tool to modulate FXIII-A2B2 activity for antithrombotic purposes. liposomes.camdpi.com
Role of F13B Polymorphisms in Disease Susceptibility
Association with Thrombotic Disorders (e.g., Venous Thromboembolism, Ischemic Stroke, Coronary Artery Disease)
Several polymorphisms in the F13B gene have been investigated for their association with thrombotic diseases.
Venous Thromboembolism (VTE): The His95Arg polymorphism (rs6003) in the F13B gene has been identified as a potential risk factor for VTE. nih.govresearchgate.net Studies have shown that the Arg95 variant is associated with a moderately increased risk for venous thrombosis. researchgate.net One study reported a pooled odds ratio of 1.5 for this association. researchgate.net
Ischemic Stroke: The His95Arg variant has also been implicated in susceptibility to ischemic stroke. wikicrow.ai Furthermore, genetic markers associated with lower levels of FXIIIB have been found to increase the risk of the cardioembolic subtype of ischemic stroke. nih.gov Another polymorphism, an intron K splice variant, has been suggested to have a potential link to ischemic stroke. wikicrow.airesearchgate.net Coagulation factor XIII B chain (F13B) has been identified as a potential biomarker for distinguishing different types of stroke from healthy individuals. frontiersin.org
Coronary Artery Disease (CAD): The association between F13B polymorphisms and CAD is more complex. One study found that the His95Arg polymorphism did not significantly influence the risk of coronary atherosclerosis or myocardial infarction (MI). nih.govnih.gov However, another polymorphism, a C-to-G change in intron K (nt29756 C>G, rs12134960), which results in an alternative splicing product, has shown a protective effect. nih.govnih.gov This protective effect against coronary atherosclerosis and MI was particularly evident in individuals with high fibrinogen levels and in the presence of the FXIII-A Leu34 allele. nih.govnih.govresearchgate.net The His95Arg variant has been linked to susceptibility to myocardial infarction in some populations. wikicrow.ai
Table 1: Association of F13B Polymorphisms with Thrombotic Disorders
| Polymorphism | Associated Disorder | Reported Effect | Citations |
|---|---|---|---|
| His95Arg (rs6003) | Venous Thromboembolism | Increased risk | nih.govresearchgate.net |
| Ischemic Stroke | Increased susceptibility | wikicrow.ai | |
| Myocardial Infarction | Increased susceptibility | wikicrow.ai | |
| Coronary Artery Disease | No significant influence on risk | nih.govnih.gov | |
| Intron K nt29756 C>G (rs12134960) | Coronary Artery Disease | Protective effect, especially with high fibrinogen and FXIII-A Leu34 allele | nih.govnih.govresearchgate.net |
| Ischemic Stroke | Potential link | wikicrow.airesearchgate.net |
Influence on Overall Factor XIII Activity and Antigen Levels in Disease States
Polymorphisms in the F13B gene can directly impact the circulating levels and activity of Factor XIII, which in turn can modulate the risk of thrombotic diseases.
The intron K nt29756 G allele has been consistently associated with significantly lower Factor XIII levels. nih.govnih.govresearchgate.net This reduction in FXIII levels is thought to be the mechanism behind the protective effect of this polymorphism against MI, particularly in individuals with lower tertile FXIII levels. nih.govnih.govresearchgate.net
The effect of the His95Arg polymorphism on Factor XIII levels is less clear, with some studies reporting conflicting findings. One study involving a cohort of patients and controls found that individuals carrying the Arg95 variant had slightly, but significantly, higher FXIII activity and antigen levels. researchgate.net In contrast, another investigation reported that the His95Arg polymorphism had no significant effect on FXIII activity, FXIII-A, FXIII-B, or FXIII-A2B2 complex levels in a combined group of controls and patients with vascular disease. researchgate.net The His95Arg variant has been shown to be associated with increased dissociation of the FXIII subunits in plasma. researchgate.net
Table 2: Influence of F13B Polymorphisms on Factor XIII Levels
| Polymorphism | Effect on Factor XIII Levels | Citations |
|---|---|---|
| Intron K nt29756 C>G (rs12134960) | Significantly lower FXIII activity and antigen levels | nih.govnih.govresearchgate.net |
| His95Arg (rs6003) | Slightly higher FXIII activity and antigen levels (in some studies) | researchgate.net |
| No significant effect on FXIII activity or antigen levels (in other studies) | researchgate.net |
Advanced Methodologies in Factor Xiii B Research
Recombinant Protein Expression and Characterization
The ability to produce Factor XIII-B and its complex in sufficient quantities and purity is fundamental for detailed structural and functional studies. Recombinant expression systems, particularly the baculovirus expression vector system, have been instrumental in achieving this goal.
Utilization of Baculovirus Expression Systems for Factor XIII-B Production
The Baculovirus Expression Vector System (BEVS) is a well-established platform for high-level expression of exogenous proteins in insect cells mdpi.complos.org. This system has been successfully employed for the production of recombinant human Factor XIII-B (rFXIII-B) nih.gov. The BEVS leverages the robust transcriptional and translational machinery of insect cells, allowing for the efficient synthesis of complex proteins mdpi.com. Specialized services offer production of recombinant proteins, including FXIII-B, using insect baculovirus expression systems cusabio.comcusabio.com. This methodology is critical for generating material needed for subsequent purification and characterization efforts.
Purification Strategies for Recombinant Factor XIII-B
Purifying recombinant Factor XIII-B, often as part of the FXIII-A₂B₂ complex, requires meticulous chromatographic techniques to achieve high purity google.comgoogle.com. Common strategies involve a multi-step approach, frequently beginning with immobilized metal affinity chromatography (IMAC), which effectively targets proteins with affinity for divalent metal ions, such as histidine-tagged recombinant proteins google.comkuleuven.be. Further purification typically employs ion exchange chromatography and hydrophobic affinity chromatography to remove residual contaminants google.com. These methods aim to isolate the target protein with high fidelity, with purification strategies capable of yielding recombinant Factor XIII with purity exceeding 99% google.com. Purity assessment is typically conducted using methods such as SDS-PAGE, UV absorbance at 280 nm, amino acid analysis, or activity assays google.com.
Structural Biology Techniques for Factor XIII Complex Analysis
Understanding the three-dimensional architecture of the FXIII-A₂B₂ complex and its constituent subunits is essential for deciphering its function and the impact of genetic variations. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are cornerstone techniques in this area.
Cryo-Electron Microscopy (Cryo-EM) for Native Factor XIII-A₂B₂ Complex Resolution
Table 1: Cryo-EM Resolution of the Native FXIII-A₂B₂ Complex
| Technique | Target Complex | Resolution | Key Structural Features Identified |
| Cryo-EM | FXIII-A₂B₂ | 2.4 Å | Crown-like assembly; detailed subunit interfaces; twisted symmetry axes of A₂ and B₂ dimers; interaction between FXIII-B Sushi domain 1 and FXIII-A catalytic core |
Insights from X-ray Crystallography of Related Domains and Subunits
X-ray crystallography has been pivotal in characterizing the domain organization of the FXIII-A subunit ashpublications.orgmhmedical.comnih.govopenaccessjournals.comhaematologica.org. These studies have revealed that the FXIII-A subunit is modular, comprising five distinct domains: an N-terminal activation peptide, a β-sandwich domain, a central catalytic core domain, and two C-terminal β-barrel domains mhmedical.comopenaccessjournals.comhaematologica.org. Investigations into recombinant Factor XIII have further delineated these domains, distinguishing between thermolabile and thermostable regions within the A subunit, corroborating the five-domain model nih.gov. Concurrently, the FXIII-B subunit is characterized by ten tandem repeats, identified as Sushi domains or GP-I structures mhmedical.comopenaccessjournals.com. These crystallographic data provide a foundational understanding of the subunit structures, enabling the interpretation of functional mechanisms and the potential impact of mutations on protein integrity and activity nih.govmhmedical.comhaematologica.org.
Biochemical and Biophysical Assay Development
The characterization of Factor XIII-B's function and interactions necessitates the development and application of precise biochemical and biophysical assays. These methodologies are crucial for quantifying activity, studying binding kinetics, and elucidating complex assembly.
Functional Assays: These assays are designed to measure the enzymatic activity of Factor XIII. Established methods include the ammonia (B1221849) release assay and amine incorporation assay, which quantify the transglutaminase activity of FXIIIa practical-haemostasis.com. Furthermore, FXIIIa generation assays provide a real-time measurement of the formation of active FXIIIa species, often in a Factor XIII-deficient background nih.gov.
Biophysical Techniques: A range of biophysical methods are employed to investigate the molecular interactions and structural dynamics of Factor XIII. Techniques such as dynamic light scattering (DLS) and high-pressure size exclusion chromatography (HPSEC) are used to analyze protein size, aggregation, and complex formation unl.edu. Isothermal titration calorimetry (ITC) is valuable for characterizing binding affinities and thermodynamics researchgate.net. Additionally, integrative hybrid approaches, including atomic force microscopy, cross-linking mass spectrometry, and molecular dynamics simulations, have been utilized to construct detailed all-atom models of the FXIII-A₂B₂ complex and to characterize its assembly and activation mechanisms researchgate.net.
Immunological Assays: Enzyme-linked immunosorbent assays (ELISA) are routinely used for the quantitative measurement of FXIII-A and FXIII-B subunits, aiding in the assessment of subunit levels and the classification of Factor XIII deficiencies practical-haemostasis.com.
Future Directions and Emerging Research Avenues for Factor Xiii B
Further Elucidation of the Specific Functions of Free Circulating Factor XIII-B
A significant portion of FXIII-B in plasma, approximately 50%, circulates in a free form, not bound to the FXIII-A subunit. nih.govcda-amc.ca The precise physiological roles of this substantial pool of free FXIII-B are still largely unknown, presenting a major area for future investigation. nih.govnih.gov While its primary known function is to stabilize the FXIII-A subunit, preventing its rapid clearance from circulation, the existence of such a large excess suggests additional, independent functions. nih.govcda-amc.ca
Researchers have hypothesized that free FXIII-B may have pleiotropic roles similar to the FXIII-A subunit, which is involved in processes like inflammation, angiogenesis, and wound healing. mdpi.comresearchgate.net However, initial studies investigating these possibilities have yielded mostly negative results. mdpi.comresearchgate.net Future research will need to employ more sensitive and targeted approaches to uncover these potential functions. One area of interest is its potential interaction with components of the complement system, although initial studies have not shown a direct regulatory role. nih.gov The high concentration of free FXIII-B in circulation underscores the need for continued exploration into its yet-to-be-discovered physiological activities. nih.gov
Comprehensive Mapping of Factor XIII-B Interaction Networks Beyond Coagulation
To fully understand the functions of FXIII-B, it is crucial to identify its binding partners beyond the FXIII-A subunit and fibrinogen. nih.gov Recent studies have begun to explore the interactome of FXIII-B, with some intriguing preliminary findings. For instance, alpha-2-macroglobulin has been identified as a potential interacting partner, although the functional significance of this association requires further investigation. mdpi.comnih.gov
Early research has also suggested a possible link between FXIII-B and the complement system, with studies showing potential interactions with complement C3 and C1q. mdpi.com While the interaction with complement C3 has been more associated with the FXIII-A subunit, the possibility of an indirect or complex-mediated interaction involving FXIII-B cannot be ruled out. mdpi.com Comprehensive mapping of the FXIII-B interactome using advanced techniques like co-immunoprecipitation followed by mass spectrometry will be instrumental in uncovering novel pathways and functions. nih.gov
| Potential Interacting Partner | Method of Identification | Potential Significance | Status of Validation |
| Alpha-2-macroglobulin | Pull-down assays, Mass spectrometry | Modulation of coagulation or other pathways | Putative, requires further functional investigation mdpi.comnih.gov |
| Complement C1q | Pull-down assays | Involvement in inflammation or immune response | Putative, no confirmed direct interaction mdpi.com |
| Complement C3 | Pull-down assays | Link to the complement system | Primarily shown to interact with FXIII-A, role of FXIII-B unclear mdpi.com |
Detailed Characterization of Factor XIII-B Conformational Dynamics and Allosteric Regulation
The activation of plasma FXIII involves significant conformational changes, including the dissociation of the B-subunits from the thrombin-cleaved A-subunits, a process dependent on calcium ions. ashpublications.org Understanding the intricate conformational dynamics of FXIII-B is key to deciphering its regulatory roles. The FXIII-B subunit is composed of ten "sushi domains" or complement control protein modules, a structural feature that hints at its potential for diverse molecular interactions. mdpi.comzedira.com
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the structure of the native FXIII-A2B2 complex. ashpublications.org These high-resolution structures reveal the detailed interfaces between the A and B subunits and provide a framework for understanding how mutations can affect complex assembly and function. ashpublications.org Future studies utilizing techniques like hydrogen-deuterium exchange coupled with mass spectrometry (HDX-MS) and advanced computational modeling will be crucial for mapping the allosteric communication pathways within the FXIII complex and how they are influenced by ligand binding and post-translational modifications. cecam.orgresearchgate.netucsf.edu This knowledge could pave the way for the development of allosteric modulators that can fine-tune FXIII activity.
Development of Advanced In Vitro and In Vivo Models for Studying Factor XIII-B Pathology
To investigate the role of FXIII-B in health and disease, the development of sophisticated in vitro and in vivo models is essential. Current research often relies on plasma-derived or recombinant FXIII, but more nuanced models are needed to dissect the specific contributions of the B subunit. zedira.comnih.gov
Animal models, such as mice with genetically altered FXIII-B expression, will be invaluable for studying the in vivo consequences of FXIII-B deficiency or dysfunction. ashpublications.org These models can help elucidate the role of FXIII-B in various physiological and pathological processes, including venous thrombosis, wound healing, and tissue repair. nih.govashpublications.orgmdpi.com In vitro, the use of reconstituted systems with purified FXIII-A and B subunits allows for precise control over the experimental conditions and detailed investigation of their interactions with other molecules. nih.gov Furthermore, the development of specific assays to measure free FXIII-B levels and activity will be critical for both research and potential clinical applications. cda-amc.ca
Exploration of Factor XIII-B as a Research Target for Modulating Coagulation and Other Biological Processes
The emerging understanding of FXIII-B's functions opens up the possibility of targeting it for therapeutic purposes. Given its role in stabilizing the FXIII-A subunit and mediating its interaction with fibrinogen, modulating FXIII-B could offer a novel approach to controlling coagulation. nih.govmedscape.com For instance, inhibitors that disrupt the FXIII-A2B2 complex could be developed as a new class of anticoagulants. researchgate.net
Conversely, enhancing the function or stability of the FXIII complex by targeting the B subunit could be beneficial in conditions characterized by FXIII deficiency or impaired clot stability. nih.gov Furthermore, if future research confirms the involvement of free FXIII-B in other biological processes like inflammation or tissue repair, it could become a target for a wider range of therapeutic interventions. mdpi.comresearchgate.net The development of specific antibodies or small molecules that bind to FXIII-B will be a critical step in exploring these therapeutic avenues. ahajournals.org
Q & A
Q. How can researchers address peer reviewer concerns about overinterpretation of this compound’s diagnostic utility?
- Methodological Answer : Strengthen limitations sections by discussing pre-analytical variables (e.g., sample stability) and population diversity. Provide receiver operating characteristic (ROC) curves to quantify diagnostic accuracy. Offer raw data for independent re-analysis to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
